
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a unique substitution pattern. The N1 position is modified with a (1-(hydroxymethyl)cyclopropyl)methyl group, introducing a strained cyclopropane ring with a polar hydroxymethyl substituent. This structural combination suggests applications in medicinal chemistry, particularly in targeting biological systems sensitive to conformational rigidity and π-π stacking interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane precursor with formaldehyde to introduce the hydroxymethyl group.
Coupling with pyridine: The hydroxymethylcyclopropyl intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the desired bond.
Oxalamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from HIV Entry Inhibitor Research ()
Compounds 13 , 14 , and 15 in share the oxalamide backbone but differ in substituents:
- Compound 13: Features a thiazole ring, acetylpiperidinyl group, and 4-chlorophenyl moiety.
- Compound 14 : Contains a pyrrolidinyl group and hydroxymethylthiazole. The pyrrolidine introduces conformational flexibility, while the hydroxymethyl group increases polarity compared to compound 13.
- Compound 15 : Similar to 14 but with a 2-hydroxyethyl substituent on the thiazole, further enhancing hydrophilicity.
Key Differences vs. Target Compound :
- The target compound replaces thiazole/chlorophenyl groups with a pyridin-3-yl group and cyclopropane ring. Pyridin-3-yl may offer stronger directional hydrogen bonding than chlorophenyl.
Cyclopropane-Containing Oxalamide ()
The compound N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide (C₁₁H₁₃N₃O₂) shares the pyridin-3-yl and cyclopropane motifs but lacks the hydroxymethyl substituent.
- Impact of Hydroxymethyl Absence : The absence of the hydroxymethyl group reduces polarity, likely decreasing aqueous solubility compared to the target compound. This may affect bioavailability in therapeutic contexts.
- Structural Rigidity : Both compounds benefit from cyclopropane-induced conformational restraint, which could enhance binding specificity in biological targets .
Food Additive-Related Oxalamide ()
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide features a pyridin-2-yl group and dimethoxybenzyl substituent.
- Pyridine Substitution: The pyridin-2-yl group (vs.
- Dimethoxybenzyl Group : This bulky, lipophilic substituent may improve membrane permeability but increase metabolic instability due to oxidative demethylation pathways .
Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Oxalamides
Research Findings and Implications
Substituent-Driven Solubility: The hydroxymethyl group in the target compound likely enhances solubility over non-polar analogues (e.g., compound 13), critical for oral bioavailability .
Biological Target Specificity : The pyridin-3-yl group may favor interactions with enzymes or receptors requiring aromatic stacking (e.g., HIV gp120), whereas pyridin-2-yl derivatives () might engage distinct targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(pyridin-3-yl)oxalamide, and how are intermediates characterized?
- Synthesis : The compound is typically synthesized via multi-step reactions. A common approach involves coupling a cyclopropylmethylamine derivative (e.g., 1-(hydroxymethyl)cyclopropylmethylamine) with pyridin-3-ylamine using oxalyl chloride or activated oxalate esters under inert conditions. Solvents like dichloromethane or DMF are used, with catalysts such as DMAP .
- Intermediate Characterization : Key intermediates (e.g., hydroxymethylcyclopropyl derivatives) are analyzed using 1H/13C NMR (to confirm regiochemistry) and LC-MS (to verify molecular weight). For example, cyclopropyl intermediates often show characteristic NMR peaks at δ 1.10–2.20 ppm (cyclopropyl CH2) and δ 3.56 ppm (hydroxymethyl -CH2-OH) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., pyridin-3-yl aromatic protons at δ 7.41–8.35 ppm) and cyclopropane geometry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C14H18N3O3 requires m/z 276.1352) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or hydrolases (e.g., soluble epoxide hydrolase) using fluorometric assays. IC50 values are calculated via dose-response curves .
- Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells determine cytotoxicity (EC50) .
- Target Engagement : Surface plasmon resonance (SPR) measures binding affinity to receptors like GABAA α5 (common for cyclopropane-containing analogs) .
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-8-12(3-4-12)7-14-10(17)11(18)15-9-2-1-5-13-6-9/h1-2,5-6,16H,3-4,7-8H2,(H,14,17)(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKCBJCUBFRFST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CN=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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